molecular formula C8H9ClO4 B14039706 5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B14039706
M. Wt: 204.61 g/mol
InChI Key: RSGCMDLDXLINSX-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-oxo-3-oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a chloromethyl group, an oxo group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves a series of steps starting from readily available precursors. One common method involves the Diels-Alder reaction, followed by functional group transformations. For example, the reaction of a suitable diene with a dienophile can form the bicyclic core, which is then functionalized to introduce the chloromethyl, oxo, and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can yield alcohols, and substitution can yield a variety of substituted derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophiles, the oxo group can participate in hydrogen bonding and other interactions, and the carboxylic acid group can engage in acid-base chemistry. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic molecules with functional groups such as:

Uniqueness

What sets 5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid apart is its specific combination of functional groups, which provides unique reactivity and potential for diverse applications. The presence of the chloromethyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C8H9ClO4

Molecular Weight

204.61 g/mol

IUPAC Name

5-(chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C8H9ClO4/c9-3-7-1-8(2-7,5(10)11)6(12)13-4-7/h1-4H2,(H,10,11)

InChI Key

RSGCMDLDXLINSX-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C(=O)OC2)C(=O)O)CCl

Origin of Product

United States

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